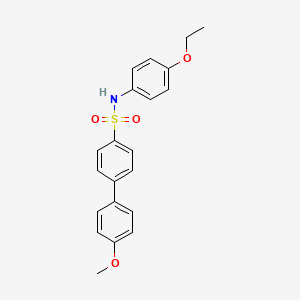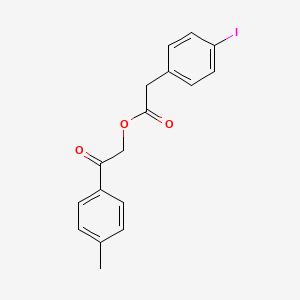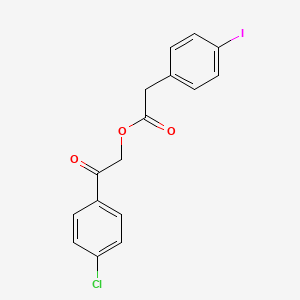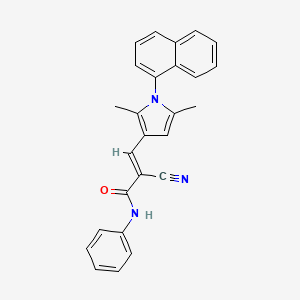![molecular formula C23H18N4O4S B3512634 1-(3-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B3512634.png)
1-(3-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Übersicht
Beschreibung
1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a nitrophenyl group, a triazole ring, and a sulfanyl-ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenoxymethyl Group: This step often involves nucleophilic substitution reactions where phenol derivatives react with alkyl halides.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions of aromatic compounds followed by coupling reactions.
Formation of the Sulfanyl-Ethanone Moiety: This step involves thiol-ene reactions or other sulfur-based nucleophilic additions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Addition: The sulfanyl-ethanone moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides can react with the sulfanyl-ethanone moiety.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Addition: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the sulfanyl-ethanone moiety can act as a nucleophile or electrophile in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
- 1-(3-Nitrophenyl)-2-{[5-(Methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
- 1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Uniqueness
1-(3-Nitrophenyl)-2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential for redox reactions, while the triazole ring provides stability and versatility in binding interactions.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-21(17-8-7-11-19(14-17)27(29)30)16-32-23-25-24-22(15-31-20-12-5-2-6-13-20)26(23)18-9-3-1-4-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQJXLFYXUTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B3512575.png)
![(NE)-N-(2-nitro-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine](/img/structure/B3512578.png)
![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3512584.png)
![2-{[3-allyl-5-(5-methyl-2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3512596.png)
![N-(3-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B3512599.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3512605.png)
![1,4-bis[(mesityloxy)acetyl]piperazine](/img/structure/B3512608.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3512611.png)


![4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3512638.png)

